molecular formula C11H7ClF7NO B12466896 N-[(2-chlorophenyl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide

N-[(2-chlorophenyl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide

Cat. No.: B12466896
M. Wt: 337.62 g/mol
InChI Key: IVSPRXIFHPTBEK-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide is a synthetic organic compound characterized by the presence of a chlorophenyl group and a heptafluorobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of 2-chlorobenzylamine with heptafluorobutyric anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, often under basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: Products include substituted chlorophenyl derivatives.

    Reduction Reactions: Products include amines or alcohols.

    Oxidation Reactions: Products include carboxylic acids or ketones.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    Ketamine: A compound with a similar chlorophenyl group, used as an anesthetic and analgesic.

    Indole Derivatives: Compounds with similar aromatic structures, known for their diverse biological activities.

Uniqueness

N-[(2-chlorophenyl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to its heptafluorobutanamide moiety, which imparts distinct chemical and physical properties, such as increased hydrophobicity and stability. This makes it particularly valuable in applications requiring these characteristics.

Properties

Molecular Formula

C11H7ClF7NO

Molecular Weight

337.62 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide

InChI

InChI=1S/C11H7ClF7NO/c12-7-4-2-1-3-6(7)5-20-8(21)9(13,14)10(15,16)11(17,18)19/h1-4H,5H2,(H,20,21)

InChI Key

IVSPRXIFHPTBEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F)Cl

Origin of Product

United States

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